molecular formula C11H10BrNO2 B2790931 6-bromo-3,4-dihydrospiro[1,3-benzoxazine-2,1'-cyclobutan]-4-one CAS No. 2460754-66-7

6-bromo-3,4-dihydrospiro[1,3-benzoxazine-2,1'-cyclobutan]-4-one

Cat. No.: B2790931
CAS No.: 2460754-66-7
M. Wt: 268.11
InChI Key: AKNYZNGFLAJGKL-UHFFFAOYSA-N
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Description

6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one is a chemical compound characterized by a spirocyclic structure, which includes a benzoxazine ring fused to a cyclobutane ring The presence of a bromine atom at the 6th position of the benzoxazine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the benzoxazine ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Spirocyclization: The final step involves the formation of the spirocyclic structure by reacting the brominated benzoxazine with a cyclobutane derivative under suitable conditions.

Industrial Production Methods

Industrial production of 6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions with other cyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    Oxidized and Reduced Forms: Compounds with altered oxidation states of the benzoxazine ring.

Scientific Research Applications

6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromospiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Similar spirocyclic structure with a piperidine ring.

    6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride: Similar structure with a hydrochloride salt form.

Uniqueness

6-Bromospiro[3H-1,3-benzoxazine-2,1’-cyclobutane]-4-one is unique due to its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-7-2-3-9-8(6-7)10(14)13-11(15-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNYZNGFLAJGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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